4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
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Overview
Description
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dioxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of trifluoromethanesulfanylamide with 2-alkynylbenzenesulfonamide. This reaction proceeds under mild conditions to afford the desired product in moderate to good yields . The incorporation of the trifluoromethyl group into the dioxathiolane ring is a key step in this synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Scientific Research Applications
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Biology: Its derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar dioxathiolane ring structure and has been studied for its pharmacological activities, including antimicrobial and antihypertensive properties.
Thiazolidine Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit diverse biological activities, such as anticancer and anti-inflammatory effects.
Uniqueness
4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C3H3F3O4S |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2 |
InChI Key |
YTHOQNZONIUFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)(=O)O1)C(F)(F)F |
Origin of Product |
United States |
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